7-iodo-6-methoxy-3H-quinolin-4-one is a heterocyclic compound classified under quinoline derivatives, specifically characterized by the presence of an iodine atom and a methoxy group. The compound has the molecular formula and a molecular weight of approximately . This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
The compound is cataloged under the CAS number 1300031-68-8 and is recognized for its unique structural features that contribute to its chemical reactivity and biological properties. As a member of the quinoline family, it shares characteristics with other derivatives, which are often explored for their pharmacological potential .
The synthesis of 7-iodo-6-methoxy-3H-quinolin-4-one typically involves the iodination of 6-methoxy-4-oxo-quinoline. One common method includes:
The molecular structure of 7-iodo-6-methoxy-3H-quinolin-4-one can be represented as follows:
COC1=C(C=C2C(=C1)C(=O)CC=N2)I
MPKBRTUISJQWOE-UHFFFAOYSA-N
This structure highlights the presence of a methoxy group (-OCH₃) at position 6 and an iodine atom at position 7, which significantly influences its reactivity and biological activity .
7-iodo-6-methoxy-3H-quinolin-4-one can participate in various chemical reactions:
For these reactions, common reagents include:
The mechanism of action for 7-iodo-6-methoxy-3H-quinolin-4-one, particularly in biological contexts, often involves interactions with specific biological targets that modulate various pathways. Although detailed mechanisms specific to this compound are still under investigation, similar quinoline derivatives have demonstrated activities such as:
The physical properties of 7-iodo-6-methoxy-3H-quinolin-4-one are summarized below:
Property | Value |
---|---|
Molecular Weight | |
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
LogP |
The chemical properties include:
These properties make it suitable for further functionalization and development into more complex molecules .
7-iodo-6-methoxy-3H-quinolin-4-one has several scientific uses:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5